N-Acetyl Sitagliptin-d3
N-Acetyl Sitagliptin-d3
Brand Name:
Vulcanchem
CAS No.:
1795785-80-6
VCID:
VC0133917
InChI:
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3
SMILES:
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Molecular Formula:
C18H17F6N5O2
Molecular Weight:
452.376
N-Acetyl Sitagliptin-d3
CAS No.: 1795785-80-6
Reference Standards
VCID: VC0133917
Molecular Formula: C18H17F6N5O2
Molecular Weight: 452.376
CAS No. | 1795785-80-6 |
---|---|
Product Name | N-Acetyl Sitagliptin-d3 |
Molecular Formula | C18H17F6N5O2 |
Molecular Weight | 452.376 |
IUPAC Name | 2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |
Standard InChI | InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 |
Standard InChIKey | YGFMQPHTQKCJPI-KMKPOHAJSA-N |
SMILES | CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Synonyms | 7-[(3R)-3-[(N-Acetyl-d3)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine; |
PubChem Compound | 71312992 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume